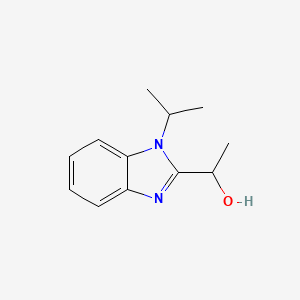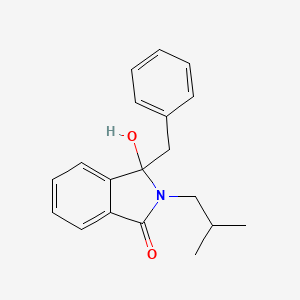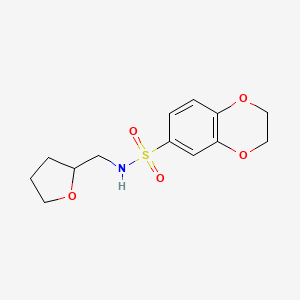![molecular formula C17H15ClN2O3 B3932756 (4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932756.png)
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone
Descripción general
Descripción
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It belongs to the family of indole-based cannabinoids and has been found to have psychoactive effects similar to those of tetrahydrocannabinol (THC), the main psychoactive component in cannabis.
Mecanismo De Acción
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone acts as a partial agonist at CB1 and CB2 receptors, meaning that it activates these receptors to a lesser extent than THC. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to its psychoactive effects.
Biochemical and Physiological Effects:
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been found to produce alterations in mood, cognition, and perception, similar to those seen with cannabis use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. However, its use is limited by its potential for abuse and its legal status in many countries.
Direcciones Futuras
There are several potential future directions for research on (4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone and other synthetic cannabinoids. These include the development of more selective and potent compounds for use as research tools, the investigation of the role of the endocannabinoid system in various disease states, and the development of novel therapeutic agents based on the cannabinoid receptor system.
Aplicaciones Científicas De Investigación
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been found to bind to the cannabinoid receptors CB1 and CB2 with high affinity, leading to a range of effects on the central nervous system.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-6-3-12(4-7-14)17(21)13-5-8-15(16(11-13)20(22)23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKIJVQOIOIHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-bis{[(2-chlorophenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3932684.png)

![1-(1-azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3932695.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-({[(3-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932703.png)



![N~1~-(4-methoxybenzyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3932722.png)
![N-{3-[(benzylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3932730.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3932735.png)
![butyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3932743.png)
![3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932764.png)
![1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3932765.png)
